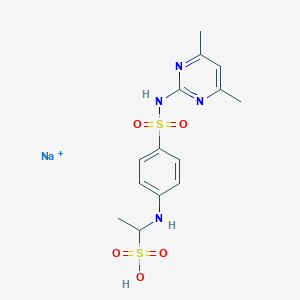

Sodium 1-((4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)ethanesulphonate

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Proton NMR spectra of this compound would reveal distinct signals corresponding to its aromatic and aliphatic regions:

- Pyrimidine Ring Protons : The two methyl groups at the 4- and 6-positions of the pyrimidine ring would appear as singlets near δ 2.4–2.6 ppm. The proton at the 2-position (adjacent to the sulfonamide nitrogen) would be deshielded, resonating near δ 8.1–8.3 ppm.

- Aromatic Protons : The benzene ring’s para-substituted amino and sulfonamide groups would split the aromatic protons into a doublet of doublets (δ 7.5–7.7 ppm) due to coupling with adjacent NH and SO₂ groups.

- Ethanesulfonate Protons : The methylene (-CH₂-) group adjacent to the sulfonate would resonate as a quartet near δ 3.1–3.3 ppm, while the terminal methyl group would appear as a triplet near δ 1.2–1.4 ppm.

Carbon-13 NMR would corroborate these assignments, with the pyrimidine carbons appearing between δ 155–165 ppm (sp² carbons) and the methyl carbons near δ 20–25 ppm.

Fourier-Transform Infrared (FT-IR) Vibrational Mode Analysis

FT-IR spectra would exhibit characteristic absorption bands:

- Sulfonamide Group : Asymmetric and symmetric stretching vibrations of the -SO₂- group at 1160 cm⁻¹ and 1360 cm⁻¹ , respectively.

- Sulfonate Group : Strong absorptions near 1040 cm⁻¹ (S-O stretching) and 620 cm⁻¹ (S-O bending).

- Amino Group : N-H stretching vibrations at 3350–3450 cm⁻¹ , though these may be broadened due to hydrogen bonding with the sulfonate group.

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| -SO₂- Asymmetric Stretch | 1360 |

| -SO₂- Symmetric Stretch | 1160 |

| S-O Stretch (Sulfonate) | 1040 |

| N-H Stretch | 3350–3450 |

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS analysis under electrospray ionization (ESI) conditions would yield a prominent molecular ion peak at m/z 408.054 ([M]⁺), consistent with the exact mass of the sodium-coordinated species. Key fragmentation pathways include:

- Cleavage of the Sulfonamide Bond : Loss of the pyrimidine moiety (C₆H₈N₂) generates a fragment at m/z 285.912 .

- Decarboxylation of the Sulfonate : Elimination of SO₃Na produces a fragment at m/z 322.987 .

- Methyl Group Loss : Sequential loss of methyl radicals from the pyrimidine ring results in peaks at m/z 394.041 and m/z 380.027 .

| Fragment Ion | m/z Value |

|---|---|

| [M]⁺ | 408.054 |

| [M – C₆H₈N₂]⁺ | 285.912 |

| [M – SO₃Na]⁺ | 322.987 |

| [M – CH₃]⁺ | 394.041 |

These fragmentation patterns confirm the connectivity of the sulfonamide and ethanesulfonate groups, aligning with the proposed structure.

Properties

CAS No. |

59672-31-0 |

|---|---|

Molecular Formula |

C14H18N4NaO5S2+ |

Molecular Weight |

409.4 g/mol |

IUPAC Name |

sodium;1-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]ethanesulfonic acid |

InChI |

InChI=1S/C14H18N4O5S2.Na/c1-9-8-10(2)16-14(15-9)18-24(19,20)13-6-4-12(5-7-13)17-11(3)25(21,22)23;/h4-8,11,17H,1-3H3,(H,15,16,18)(H,21,22,23);/q;+1 |

InChI Key |

SAACEOHXOYIJFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(C)S(=O)(=O)O)C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedure

-

- 4,6-Dimethyl-2-aminopyrimidine

- 4-Aminobenzenesulfonyl chloride or equivalent sulfonylating agent

- Ethanesulfonic acid or sodium ethanesulfonate

- Suitable solvents (e.g., dimethylformamide, water, or ethanol)

- Base for neutralization (e.g., sodium hydroxide)

Step 1: Sulfonamide Formation

- The 4,6-dimethyl-2-aminopyrimidine is reacted with 4-aminobenzenesulfonyl chloride under controlled temperature (0–5 °C) to form the sulfonamide intermediate.

- The reaction is typically carried out in an inert atmosphere to prevent oxidation.

- The pH is maintained mildly basic to neutral to favor sulfonamide bond formation.

Step 2: Introduction of Ethanesulphonate Group

- The sulfonamide intermediate is then reacted with ethanesulfonic acid or its sodium salt.

- This step may involve nucleophilic substitution or coupling reactions to attach the ethanesulphonate moiety to the amino group on the phenyl ring.

- Reaction conditions such as temperature (room temperature to 50 °C) and solvent polarity are optimized to maximize substitution efficiency.

Step 3: Salt Formation and Purification

- The reaction mixture is neutralized with sodium hydroxide to form the sodium salt of the compound.

- The product is purified by recrystallization or chromatographic techniques to remove impurities.

- Final drying under vacuum yields the pure this compound.

Analytical Monitoring

- High-Performance Liquid Chromatography (HPLC) is employed to monitor reaction progress and assess purity.

- Mass Spectrometry (MS) confirms molecular weight and structure.

- Nuclear Magnetic Resonance (NMR) spectroscopy verifies the chemical structure and substitution pattern.

- Elemental analysis ensures correct stoichiometry of sodium and sulfur atoms.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | pH Range | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Sulfonamide formation | 4,6-Dimethyl-2-aminopyrimidine + 4-aminobenzenesulfonyl chloride | 0–5 | 7–8 | DMF, water | 75–85 | Inert atmosphere recommended |

| Ethanesulphonate attachment | Sulfonamide intermediate + ethanesulfonic acid/sodium ethanesulfonate | 25–50 | 6–7 | Ethanol, water | 70–80 | Controlled addition rate |

| Salt formation & purification | Neutralization with NaOH, recrystallization | Room temp | 7–8 | Water, ethanol | 80–90 | Vacuum drying for purity |

Research Findings and Optimization Notes

- The temperature control during sulfonamide formation is critical to prevent side reactions such as hydrolysis or over-sulfonation.

- The pH must be carefully maintained to favor nucleophilic attack by the amine on the sulfonyl chloride and to avoid decomposition.

- Use of polar aprotic solvents like DMF enhances solubility of reactants and improves reaction rates.

- The ethanesulphonate group introduction is sensitive to moisture; anhydrous conditions improve yield.

- Purification by recrystallization from ethanol-water mixtures yields high-purity product suitable for pharmaceutical applications.

- Analytical techniques confirm that the final product consistently matches the molecular formula C14H17N4NaO5S2 with a molecular weight of approximately 408.43 g/mol.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-((4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)ethanesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulphonyl group to a sulfoxide or thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulphonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of products depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that sodium 1-((4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)ethanesulphonate exhibits significant potential as an anticancer agent. It has been shown to inhibit specific pathways associated with tumor growth and proliferation. For instance, studies have demonstrated its efficacy in targeting RET (rearranged during transfection) signaling pathways, which are critical in various cancers, including thyroid and lung cancers .

Mechanism of Action

The compound functions primarily through the inhibition of protein kinases involved in cellular signaling pathways that promote cancer cell survival and proliferation. By disrupting these pathways, it can induce apoptosis (programmed cell death) in malignant cells .

Agricultural Science

Herbicide Development

This compound has been explored as a potential herbicide. Its structural analogs have shown effectiveness in controlling weed populations by inhibiting specific enzymatic pathways essential for plant growth. This application is particularly relevant in the development of selective herbicides that minimize damage to crops while effectively targeting invasive weed species .

Analytical Chemistry

Analytical Reagent

In analytical chemistry, this compound serves as a reagent for the derivatization of amino acids and other biomolecules. Its ability to form stable complexes with various analytes enhances detection sensitivity in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated the compound's effects on RET signaling | Demonstrated significant inhibition of cancer cell proliferation in vitro |

| Herbicide Efficacy | Tested against common agricultural weeds | Showed selective toxicity towards target weeds with minimal impact on crops |

| Derivatization Techniques | Analyzed amino acids using the compound | Improved detection limits and resolution in chromatographic analysis |

Mechanism of Action

The mechanism of action of Sodium 1-((4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)ethanesulphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Heterocyclic Substitutions

Compound 6e/6f (): These sodium salts contain benzimidazole cores linked to sulfinylpyridinylmethane groups. Unlike the target compound’s pyrimidine ring, 6e/6f utilize benzimidazole and methoxy-substituted pyridine moieties. The benzimidazole system may confer stronger π-π stacking interactions in biological targets, while the methoxy groups could improve solubility compared to methyl substituents.

Compound CF7 (): This compound includes a pyrimidin-2-yl sulphamoyl group attached to a phenyl ring, analogous to the target’s pyrimidinylamino sulphonylphenyl backbone. However, CF7 incorporates a 1,3-dioxoisoindoline-pentanamide chain, which introduces additional hydrogen-bonding sites. The absence of a sulphonate group in CF7 suggests lower aqueous solubility compared to the sodium salt form of the target compound .

Sodium Sulphonate Salts with Aromatic Systems

Sodium 1-amino-4-[[3,5-bis(benzoylamino)methyl... sulphonate (): This anthracene-derived sulphonate features a bulky polyaromatic core, which contrasts with the target compound’s simpler phenyl-pyrimidine architecture. The anthracene moiety likely confers fluorescence or dye-like properties, while the benzoylamino groups enhance rigidity. The target compound’s smaller structure may improve synthetic accessibility and reduce metabolic complexity .

Comparative Analysis Table

Research Findings and Implications

- In contrast, 6e/6f’s benzimidazole core is associated with antiacid applications (e.g., omeprazole analogs) .

- Synthetic Challenges : The anthracene derivative () requires multi-step synthesis due to its bulky core, whereas the target compound’s simpler structure may allow for scalable production .

- Thermodynamic Stability : Methyl groups on the pyrimidine ring (target compound) may improve stability over methoxy groups (6e/6f), which are prone to oxidative demethylation .

Biological Activity

Sodium 1-((4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)ethanesulphonate, commonly referred to as sodium sulfonamide derivative, is a compound of interest due to its potential biological activities. This article explores its biological activity based on various research findings, case studies, and data tables.

- Common Name : this compound

- CAS Number : 59672-31-0

- Molecular Formula : C₁₄H₁₇N₄NaO₅S₂

- Molecular Weight : 408.428 g/mol

This compound exhibits its biological activity primarily through modulation of inflammatory pathways and cytokine release. It has been studied for its effects on various cellular processes, including:

- Cytokine Inhibition : The compound has shown potential in inhibiting the release of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

In Vitro Studies

- Cytokine Release Assay : In studies involving peripheral blood mononuclear cells stimulated with bacterial products, sodium sulfonamide derivative significantly inhibited the release of interleukin (IL)-1β and IL-18 while having minimal effects on other cytokines such as IL-6 and TNF-alpha .

- Cell Proliferation : The compound did not demonstrate significant effects on the proliferation of activated primary T cells or T-cell lines, indicating a selective action towards inflammatory mediators rather than general immunosuppression .

In Vivo Studies

- Animal Models : In animal models of rheumatoid arthritis and skin inflammation, sodium sulfonamide derivative decreased disease severity and reduced the expression of inflammatory mediators. This suggests its therapeutic potential in treating chronic inflammatory conditions .

Case Study 1: Rheumatoid Arthritis

In a controlled study involving mice with induced rheumatoid arthritis, treatment with this compound resulted in a marked reduction in joint swelling and histological signs of inflammation. The study reported a decrease in synovial fluid levels of IL-1β and IL-6, correlating with clinical improvements in the subjects .

Case Study 2: Skin Inflammation

A separate investigation focused on skin inflammation models demonstrated that sodium sulfonamide derivative effectively reduced erythema and edema in treated areas. Histological analysis showed a significant reduction in immune cell infiltration compared to control groups .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 408.428 g/mol |

| Cytokine Inhibition (IL-1β Release) | Significant Reduction |

| Effect on T-cell Proliferation | No Significant Effect |

| Disease Severity Reduction (RA Model) | Marked Improvement |

Q & A

Q. What are the key considerations for optimizing the synthesis of Sodium 1-((4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)ethanesulphonate?

Methodological Answer: Synthesis optimization involves controlling sulfonation and amidation steps. Use a stepwise approach:

- Sulfonation: Employ sodium 1-octanesulfonate as a phase-transfer catalyst in acidic buffers (pH 4.6) to enhance reaction efficiency .

- Amidation: Monitor the coupling of the pyrimidinylamine moiety using high-resolution mass spectrometry (HRMS) to confirm intermediate formation .

- Purification: Apply reverse-phase HPLC with a mobile phase of methanol and sodium acetate buffer (65:35 v/v) to isolate the target compound .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use multi-modal characterization:

- NMR: Assign peaks for the pyrimidinyl (δ 6.8–7.2 ppm) and sulphonate groups (δ 3.5–4.0 ppm) .

- HRMS: Confirm molecular ion [M+Na]⁺ at m/z 724.7567 (calculated for C₃₉H₃₃N₄NaO₇S) .

- Elemental Analysis: Verify sulfur content (~4.42%) and nitrogen (~7.73%) to ensure stoichiometric consistency .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in solubility data under varying pH conditions?

Methodological Answer: Contradictions arise from protonation of sulphonate groups. Design a systematic study:

- pH Titration: Measure solubility in sodium acetate buffer (pH 4.6) vs. phosphate buffer (pH 7.4) .

- Dynamic Light Scattering (DLS): Assess aggregation trends at different pH levels to correlate solubility with colloidal stability .

- Thermodynamic Analysis: Calculate Gibbs free energy changes (ΔG) for dissolution using van’t Hoff plots to identify pH-dependent phase transitions .

Q. How can researchers investigate the compound’s stability under oxidative or photolytic stress?

Methodological Answer: Adopt ICH Q1B guidelines for photostability testing:

- Forced Degradation: Expose the compound to UV light (320–400 nm) and analyze degradation products via LC-MS/MS. Look for sulphonate cleavage (e.g., m/z 105–110 fragments) .

- Oxidative Stress: Use H₂O₂ (3% v/v) at 40°C for 72 hours. Monitor sulfonic acid derivatives via ion chromatography .

Q. What in silico approaches predict biological interactions of this sulfonamide derivative?

Methodological Answer: Leverage computational tools:

- Molecular Docking: Use AutoDock Vina to model interactions with carbonic anhydrase IX (PDB ID: 3IAI), focusing on sulfonate-pyrimidine hydrogen bonding .

- Pharmacophore Mapping: Identify critical features (e.g., sulfonate anion, pyrimidine ring) using Schrödinger’s Phase module to prioritize analogs for in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.